(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid
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Overview
Description
“(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid” is a chemical compound with the molecular formula C10H9N3O3 . It has a molecular weight of 219.2 . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9N3O3/c11-7-2-1-6-5(4-9(15)16)3-8(14)13-10(6)12-7/h1-3H,4H2,(H,15,16)(H3,11,12,13,14) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” has a density of 1.6±0.1 g/cm3, a boiling point of 611.9±50.0 °C at 760 mmHg, and a flash point of 323.9±30.1 °C . It has 6 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds . Its polar surface area is 109 Å2 .Scientific Research Applications
Synthesis of Novel Compounds
- Mogilaiah and Sakram (2004) demonstrated the synthesis of Mannich bases containing the 1,8-naphthyridine moiety, which were studied for their antibacterial activity (Mogilaiah & Sakram, 2004).
- Zong, Zhou, and Thummel (2008) reported on synthesizing ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, useful in metal complexes and for anchoring ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).
Antibacterial and Antifungal Studies
- Vinod et al. (2008) explored the synthesis of Schiff bases containing 1,8-naphthyridines and evaluated their antibacterial and antifungal activities (Vinod, Kumar, Prashanth, & Baskar, 2008).
- Braun and Dittrich (2010) synthesized the racemic amino acid (7-hydroxycoumarin-4-yl)ethylglycine, a potential fluorescent probe in proteins (Braun & Dittrich, 2010).
Potential Antitumor Activity
- Tomita et al. (2002) investigated 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids for their antitumor properties (Tomita et al., 2002).
Development of Supramolecular Structures
- Jin et al. (2011) studied hydrogen bonding in 2-aminoheterocyclic compounds, such as 1,8-naphthyridine-2-amine, with carboxylic acid derivatives to form organic salts (Jin et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-(7-amino-2-oxo-1H-1,8-naphthyridin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-7-2-1-6-5(4-9(15)16)3-8(14)13-10(6)12-7/h1-3H,4H2,(H,15,16)(H3,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRPOFISSCKDFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=O)N2)CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420603 |
Source
|
Record name | (7-amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1931-45-9 |
Source
|
Record name | 7-Amino-1,2-dihydro-2-oxo-1,8-naphthyridine-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1931-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7-amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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